molecular formula C20H28ClN5O4 B10992644 ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate

Cat. No.: B10992644
M. Wt: 437.9 g/mol
InChI Key: FWYTVXXUHSXUOL-UHFFFAOYSA-N
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Description

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s piperazine ring can mimic the structure of endogenous neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and psychological processes.

Biological Activity

Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an ethyl ester group, and a chlorophenyl moiety, which suggest diverse interactions within biological systems. The following sections provide an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H28ClN5O4, with a molecular weight of 437.9 g/mol. Its structural complexity allows it to engage in various biological interactions, making it a candidate for therapeutic applications.

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the modulation of neurotransmitter receptors. This compound may interact with several receptor types:

  • Dopamine Receptors : Compounds related to this structure have shown high affinity for dopamine D4 receptors, which are involved in the regulation of mood and cognition. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM for the D4 receptor, demonstrating potent activity .
  • Serotonin Receptors : Similar piperazine derivatives have also been studied for their interactions with serotonin receptors, which play crucial roles in mood regulation and anxiety .

In Vitro and In Vivo Studies

The specific biological effects of this compound require further empirical studies. Initial investigations suggest that it may possess:

  • Antidepressant-like Effects : Given its structural similarities to known antidepressants that target serotonin and dopamine pathways.
  • Anti-inflammatory Properties : Some derivatives have shown promise in treating inflammatory conditions, potentially through modulation of immune responses.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Starting from appropriate precursors such as chlorophenyldihydroxy compounds.
  • Acid Chloride Reaction : The piperazine derivative is acylated using carbonic acid derivatives.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the potential applications of related compounds:

StudyFindings
High affinity for dopamine D4 receptors with selectivity over D2 receptors.
Structural modifications led to enhanced receptor binding profiles and improved pharmacokinetic properties.
Investigated anti-inflammatory effects in vitro, demonstrating potential therapeutic applications in respiratory diseases.

Properties

Molecular Formula

C20H28ClN5O4

Molecular Weight

437.9 g/mol

IUPAC Name

ethyl 4-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28)

InChI Key

FWYTVXXUHSXUOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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